(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Overview
Description
(+)-PD 128907 is a potent agonist of the dopamine 3 (D3) receptor (Ki = 1 nM). It shows selectivity for D3 over D2 and D4 receptors (Kis = 1.2 and 7 µM, respectively). Low doses of (+)-PD 128907 (13 µg/kg, s.c.) reduce spontaneous locomotor activity in rats. It blocks stereotypy induced by the NMDA receptor antagonist (+)-MK-801 in mice. (+)-PD 128907 is used in animal models to study the role of the D3 receptor in nervous system disorders, such as schizophrenia, Parkinson’s disease, and depression.
(+)-PD 128907 HCl is a D3 dopamine receptor agonist.
Mechanism of Action
Target of Action
The primary target of (+)-PD 128907 hydrochloride is the dopamine D2/D3 receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
(+)-PD 128907 hydrochloride acts as a selective agonist for the dopamine D2/D3 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-PD 128907 hydrochloride binds to the dopamine D2/D3 receptors and mimics the action of dopamine by stimulating the receptors.
Properties
IUPAC Name |
(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFXOTRONMKUJB-QMDUSEKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017395 | |
Record name | (+)-PD 128907 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300576-59-4 | |
Record name | (+)-PD 128907 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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